2,4-Difluoro-6-hydroxybenzonitrile
Overview
Description
2,4-Difluoro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO . It is a solid substance and is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a nitrile group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 155.1 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Polymer Synthesis
2,4-Difluoro-6-hydroxybenzonitrile has been used in the synthesis of multicyclic poly(benzonitrile ether)s. Kricheldorf et al. (2005) explored the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with 2,4-difluorobenzonitrile. This process yielded soluble polyethers, highlighting the potential of 2,4-difluoro isomer in polymer chemistry (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
2. Radiopharmaceutical Development
In the field of radiopharmaceuticals, this compound has been utilized in nitrile oxide cycloadditions. Zlatopolskiy et al. (2012) demonstrated that radiofluorinated 4-fluorobenzonitrile oxide reacts rapidly with different alkenes and alkynes, facilitating the preparation of low-molecular weight radiopharmaceuticals (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).
3. Molecular Structure Studies
The molecule has also been a subject of interest in studies focusing on molecular structures and vibrational spectra. Binev (2001) conducted ab initio MO and experimental studies on the vibrational spectra and structure of 4-hydroxybenzonitrile and its anion, providing insights into the structural dynamics of such compounds (Binev, 2001).
4. Fluorine-Containing Polymer Development
Another significant application is in the development of fluorine-containing polymers. Kimura et al. (2001) reported the synthesis and characterization of novel fluorinated poly(ether nitrile)s derived from 2,4-difluorobenzonitrile, underlining the compound's relevance in creating materials with high thermal stability and excellent solubility (Kimura, Tabuchi, Nishichi, Yamashita, Okumura, & Sakaguchi, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-6-hydroxybenzonitrile are currently unknown
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound.
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-6-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in the cyclization of peptides, which is crucial for the development of cyclic peptide libraries . The compound’s interaction with cysteine thiols enables efficient peptide cyclization in neutral aqueous solutions, which is essential for screening cyclic peptide ligands .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cell function, including alterations in cell growth and proliferation . Additionally, its role in peptide cyclization suggests potential impacts on protein-protein interactions and cellular signaling networks .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s ability to interact with cysteine thiols facilitates the formation of cyclic peptides, which can modulate protein function and cellular signaling pathways . This interaction is crucial for the compound’s role in biochemical reactions and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in biochemical assays . Long-term effects on cellular function and potential degradation products should be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s efficacy while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
2,4-difluoro-6-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDPPOHMSFGSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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